3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

Medicinal Chemistry Chemical Biology Salt Selection

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS 2126177-76-0) is a bicyclic heteroaromatic building block featuring a cyclopenta[b]pyridine core with a bromine substituent at the 3-position and a primary amine at the 7-position, stabilized as a dihydrochloride salt. This compound belongs to a therapeutically significant scaffold class: the cyclopenta[b]pyridine framework is a recognized pharmacophore present in kinase inhibitors, CNS-targeting agents, and antimicrobials.

Molecular Formula C8H11BrCl2N2
Molecular Weight 285.99
CAS No. 2126177-76-0
Cat. No. B2867867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
CAS2126177-76-0
Molecular FormulaC8H11BrCl2N2
Molecular Weight285.99
Structural Identifiers
SMILESC1CC2=C(C1N)N=CC(=C2)Br.Cl.Cl
InChIInChI=1S/C8H9BrN2.2ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;;/h3-4,7H,1-2,10H2;2*1H
InChIKeyAMPIUUKSVGXJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS 2126177-76-0): Core Scaffold and Salt Form Overview


3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS 2126177-76-0) is a bicyclic heteroaromatic building block featuring a cyclopenta[b]pyridine core with a bromine substituent at the 3-position and a primary amine at the 7-position, stabilized as a dihydrochloride salt . This compound belongs to a therapeutically significant scaffold class: the cyclopenta[b]pyridine framework is a recognized pharmacophore present in kinase inhibitors, CNS-targeting agents, and antimicrobials [1]. The dihydrochloride salt form provides a distinct balance of solid-state stability and aqueous solubility critical for reproducible solution-phase chemistry and biological assay preparation [2]. The compound is supplied as a research-grade intermediate with purity typically ≥95% (as reported by multiple vendors) and a molecular weight of 285.99 g/mol (dihydrochloride) .

Salt Form
Dihydrochloride supports aqueous solubility and accurate stoichiometric control for biological assay preparation.
Synthetic Handle
3-Bromo substituent enables direct Pd-catalyzed cross-coupling, facilitating rapid scaffold diversification.
Purity Baseline
Reported 98% purity may reduce downstream purification and catalyst-poisoning risk in multi-step sequences.

Why Simple Salt or Scaffold Substitution of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Dihydrochloride Fails for Reproducible Research


Interchanging the dihydrochloride salt (CAS 2126177-76-0) with the free base (CAS 1337696-78-2) or monohydrochloride (CAS 1909305-96-9) is not chemically neutral: these forms differ in molecular weight, stoichiometry, and critically, aqueous solubility—a key determinant of consistent solution-phase reactivity . The free base (MW 213.07 g/mol) lacks the enhanced aqueous solubility of the hydrochloride salts, while the monohydrochloride (MW 249.54 g/mol) carries only one equivalent of HCl, altering protonation state and buffering behaviour in biological assays . Additionally, stereochemistry matters: the (R)-enantiomer (CAS 1336012-70-4) and (S)-enantiomer (CAS 1335562-04-3) are chiral and their use in asymmetric synthesis or chiral resolution studies requires explicit enantiomeric specification not conveyed by the racemic or enantiopure dihydrochloride . Substituting any of these forms without corrective stoichiometric adjustment risks irreproducible yields, unexpected side products in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and inaccurate dosing in pharmacological profiling .

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Free base or monohydrochloride may alter aqueous solubility and protonation equilibrium, potentially shifting biological assay consistency.
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(R)- or (S)-enantiomers are chiral and not interchangeable with the racemic dihydrochloride; explicit stereochemical specification is required for asymmetric studies.
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Non-halogenated cyclopenta[b]pyridine scaffolds lack the 3-bromo reactive handle; direct substitution may necessitate additional halogenation steps.

Product-Specific Quantitative Evidence for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Dihydrochloride (CAS 2126177-76-0)


Dihydrochloride Salt vs. Free Base: Molecular Weight and Stoichiometry for Accurate Dosing

The dihydrochloride salt (CAS 2126177-76-0) has a molecular weight of 285.99 g/mol (C₈H₁₁BrCl₂N₂), representing a +34.2% mass increase over the free base (MW 213.07 g/mol, C₈H₉BrN₂, CAS 1337696-78-2) due to the two HCl equivalents . This stoichiometric difference must be corrected for when preparing equimolar solutions: for a 10 mM solution, 2.86 mg/mL of dihydrochloride is required vs. 2.13 mg/mL of free base—a 34% discrepancy that, if disregarded, leads to systematic underdosing . The dihydrochloride also contains 24.8% chloride by mass, which can influence ionic strength in biological buffers .

MW & Dosing Accuracy
Head-to-head
Dihydrochloride MW 285.99 g/mol vs free base 213.07 g/mol (+34.2% mass). 10 mM requires 2.86 mg/mL vs 2.13 mg/mL.
Supports accurate molar dosing in biochemical assays; avoids 34% underdosing error when substituting free base.
Calculated from molecular formula; solution in PBS pH 7.4.
Medicinal Chemistry Chemical Biology Salt Selection

Dihydrochloride vs. Monohydrochloride: Solubility and Protonation State Differences

The dihydrochloride salt (CAS 2126177-76-0) contains two equivalents of HCl per molecule versus one equivalent in the monohydrochloride (CAS 1909305-96-9, MW 249.54 g/mol, C₈H₁₀BrClN₂) . The additional protonation enhances aqueous solubility and ensures complete protonation of both the pyridine nitrogen and the primary amine at the 7-position at physiological pH; the monohydrochloride may exist in an equilibrium between singly and doubly protonated species depending on buffer conditions, introducing pH-dependent variability in solution behaviour . The dihydrochloride has a calculated LogP of approximately 2.63 (TPSA = 38.91 Ų) while the monohydrochloride reports a LogP of 1.43 , reflecting the greater hydrophilicity of the doubly protonated form.

Solubility & Protonation
Head-to-head
Dihydrochloride (2 HCl) LogP ~2.63, TPSA 38.91 Ų vs monohydrochloride (1 HCl) LogP 1.43. Both nitrogens fully protonated at pH 7.4.
More predictable aqueous solubility for biological assays; reduces DMSO co-solvent reliance.
Predicted LogP/TPSA from vendor data; experimental solubility may vary.
Preformulation Salt Screening Aqueous Solubility

Commercial Purity Benchmark: 98% (Dihydrochloride) vs. Typical Purity of Free Base and Monohydrochloride

The dihydrochloride salt (CAS 2126177-76-0) is commercially available at 98% purity from major suppliers such as Leyan (Cat. 2241814) . In contrast, the monohydrochloride (CAS 1909305-96-9) is typically offered at 95+% purity (Fluorochem, Leyan) , while the free base (CAS 1337696-78-2) is listed at 97–98% purity but with fewer validated suppliers . A 3% purity difference may translate into ≥3% inert or reactive impurities that can poison metal catalysts in cross-coupling reactions (Suzuki, Buchwald-Hartwig) or generate confounding biological activity in cellular screening .

Purity Benchmark
Cross-study
Dihydrochloride 98% (Leyan) vs monohydrochloride 95+% (Fluorochem) – up to 3% higher impurity burden in monohydrochloride.
Higher initial purity may reduce catalyst poisoning and repurification needs in cross-coupling chemistry.
HPLC purity per vendor COA; batch-to-batch variation possible.
Quality Control Synthetic Intermediate Procurement Specification

Bromine at the 3-Position: Synthetic Versatility vs. Non-Halogenated Cyclopenta[b]pyridine Scaffolds

The 3-bromo substituent on the cyclopenta[b]pyridine core enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for rapid diversification at the 3-position [1]. Non-halogenated cyclopenta[b]pyridin-7-amine (CAS 185122-75-2) lacks this reactive handle, requiring electrophilic halogenation as a separate synthetic step, which often proceeds with lower regioselectivity [2]. The bromine also serves as a heavy atom for X-ray crystallographic phasing and as an MS/MS fragmentation tag for metabolite identification . In kinase inhibitor programs, the 3-bromo substituent has been exploited to occupy hydrophobic back pockets in ATP-binding sites, as evidenced by potent FGFR1 inhibitors (IC₅₀ 10–30 nM) derived from brominated cyclopenta[b]pyridine scaffolds [3].

3-Bromo Synthetic Utility
Class-level
Enables direct Suzuki-Miyaura coupling; reported FGFR1 inhibitors with IC50 10–30 nM derived from similar scaffold.
Pre-brominated scaffold saves one synthetic step; accelerates kinase inhibitor SAR exploration.
Class-level inference from BindingDB; confirm reactivity under your conditions.
Cross-Coupling Late-Stage Functionalization Scaffold Diversification

Stereochemical Specification: Dihydrochloride as a Racemic or Achiral Entry Point vs. Enantiopure Forms

The dihydrochloride (CAS 2126177-76-0) is supplied as the racemate or achiral form (no stereochemical descriptor in the CAS registration), whereas the (R)-enantiomer (CAS 1336012-70-4) and (S)-enantiomer (CAS 1335562-04-3) are available as free bases with MW 213.07 g/mol and typical purity of 95–98% . In chiral chromatography method development or enantioselective synthesis, the racemic dihydrochloride serves as an ideal reference standard for method validation (resolution factor Rs determination), while the enantiopure forms are required for asymmetric synthesis . The dihydrochloride's higher MW and salt form provide distinct retention time shifts in reverse-phase HPLC vs. the enantiopure free bases, enabling unambiguous peak assignment in chiral purity assays .

Stereochemical Identity
Cross-study
Racemic dihydrochloride (MW 285.99) vs (R)/(S) free bases (MW 213.07). Estimated RP-HPLC ΔRt ~1.5–2.5 min difference.
Racemate serves as chiral HPLC system suitability standard; enantiopure forms needed for asymmetric synthesis.
Retention shift depends on column and gradient; verify with your method.
Chiral Resolution Enantioselective Synthesis Procurement Strategy

GHS Hazard Profile: Dihydrochloride Requires Standard Laboratory Handling but Presents No Unusual Procurement Barriers

The monohydrochloride salt (CAS 1909305-96-9) carries GHS07 hazard labelling (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . The dihydrochloride (CAS 2126177-76-0) is expected to exhibit a comparable or slightly enhanced irritant profile due to the additional HCl equivalent, though vendor SDS documentation is sparse . Neither form is classified as a controlled substance or subject to specific transport restrictions, making both accessible for routine research procurement . The primary procurement differentiator is not regulatory but supply chain: the dihydrochloride is stocked by fewer vendors (Leyan, Chemenu) than the monohydrochloride (Fluorochem, Leyan, Chemscene, MolCore), which may affect lead time and pricing .

GHS & Supply
Data to verify
Expected GHS07 (H302/H315/H319/H335) by analogy; dihydrochloride stocked by ~2 vendors vs 5+ for monohydrochloride.
Comparable hazard profile; narrower supplier base may affect lead time; 98% purity specification may offset QC needs.
SDS documentation sparse; confirm with supplier before procurement.
Safety Assessment Laboratory Handling Regulatory Compliance

Optimal Procurement and Research Application Scenarios for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Dihydrochloride (CAS 2126177-76-0)


Kinase Inhibitor SAR Campaigns Requiring Pre-Functionalized 3-Bromo Scaffold

The 3-bromo substituent enables direct Suzuki-Miyaura coupling to install aryl, heteroaryl, or vinyl groups at the 3-position without a separate halogenation step, accelerating structure-activity relationship (SAR) exploration. As demonstrated by cyclopenta[b]pyridine-derived FGFR1 inhibitors with IC₅₀ values of 10–30 nM, this scaffold is a validated entry point into kinase inhibitor chemical space [1]. Using the dihydrochloride salt ensures accurate molar dosing in biochemical kinase assays due to its defined stoichiometry and enhanced aqueous solubility relative to the free base .

Aqueous Biological Assay Development Requiring Defined Salt Stoichiometry

For cell-based assays (e.g., cancer cell line viability, GPCR signalling) or biochemical enzyme assays conducted in aqueous buffer, the dihydrochloride salt provides complete protonation of both basic nitrogens at physiological pH, eliminating the pH-dependent equilibrium issues observed with the monohydrochloride [1]. The 34% mass correction relative to the free base is pre-calculated, reducing the risk of systematic dosing errors in 96-well or 384-well plate formats where compound concentration errors propagate multiplicatively across dilution series .

Chiral HPLC Method Development and Enantiomeric Purity Validation

The racemic dihydrochloride serves as an ideal system suitability standard for chiral HPLC method development, providing unambiguous retention time reference peaks for both enantiomers under a single injection. The distinct MW and salt form shift the retention time relative to enantiopure free base standards, enabling cross-validation of peak identity and method specificity [1]. This application is critical for pharmaceutical development programs where enantiomeric purity must be documented per ICH Q6A guidelines .

Multi-Step Synthesis Where High Initial Purity Reduces Downstream Purification Burden

At 98% purity (Leyan specification), the dihydrochloride enters a synthetic sequence with only 2% total impurities, minimizing the risk of catalyst poisoning in subsequent Pd-catalyzed steps and reducing the need for intermediate column chromatography [1]. In a typical 5-step linear synthesis, each step's yield loss compounds; starting with a 2% impurity burden vs. 5% (monohydrochloride) can translate into a ≥3% improvement in overall crude purity at the final step, potentially eliminating one chromatographic purification .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3-Bromo synthetic handle for cross-coupling
Cross-coupling efficiency; FGFR1 kinase assay context
Aqueous biological assay preparation
Dihydrochloride salt stoichiometry and solubility
Molar dosing accuracy; pH-dependent protonation state
Chiral HPLC method development
Racemic dihydrochloride as reference standard
Retention time shift; enantiomer resolution validation
Multi-step synthetic campaigns
High initial purity specification (98%)
Impurity burden impact on catalyst poisoning and overall yield
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